4-amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one
Description
This compound belongs to the 1,2,4-triazin-5(4H)-one class, characterized by a triazinone core substituted with amino, methyl, and a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl group.
Properties
IUPAC Name |
4-amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-8-10(18)16(12)11(14-13-8)19-7-9(17)15-5-3-2-4-6-15/h2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONNRXRPGUPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-1,2,4-triazin-5-one with 2-oxo-2-piperidin-1-ylethyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Group Impact
Triazinones with Alkyl/Arylthio Groups
- 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (AMMSTO): Lacks the piperidinyl group; features a simple methylthio substituent. Used as a precursor in cyclization reactions (e.g., with benzoyl isothiocyanate) to form thiadiazolobenzamide derivatives . Limited bioactivity data but serves as a synthetic intermediate.
- 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Ethiozin): Contains a tert-butyl group at position 6 and methylthio at position 3. Classified as a triazinone herbicide, inhibiting photosynthesis via disruption of photosystem II (similar to hexazinone) . Structural bulkiness from tert-butyl enhances environmental persistence compared to methyl-substituted analogues.
Triazinones with Heterocyclic or Fluorinated Substituents
- 4-Amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one: Thiophene-vinyl group enhances conjugation, reducing the HOMO-LUMO gap (calculated: ~1.97 eV), which may improve charge-transfer properties in electrochemical applications . Demonstrates anticancer activity, with IC₅₀ values in the micromolar range against multiple cancer cell lines .
- 4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one: Trifluoromethyl group increases electronegativity and metabolic stability. Derivatives exhibit broad-spectrum antimicrobial activity (e.g., MIC of 3.90 μg/mL against S. aureus) and anti-biofilm effects (up to 87% inhibition) .
Triazinones with Kinase-Targeting Moieties
- 3-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-6-(pyridin-3-ylmethyl)-1,2,4-triazin-5(4H)-one: Pyridyl and thiophene groups enable non-ATP competitive inhibition of Polo-like kinase 1 (Plk1), with IC₅₀ = 13.1 μM . Contrasts with the target compound’s piperidinyl group, which may favor interactions with GPCRs or proteases.
Physicochemical and Electronic Properties
Key Observations :
- The piperidinyl group marginally increases hydrophilicity (lower LogP) compared to trifluoromethyl or thiophene derivatives.
- Electronic properties remain similar across analogues, suggesting substituents primarily modulate target affinity rather than redox behavior.
Biological Activity
4-Amino-6-methyl-3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,2,4-triazin-5(4H)-one, commonly referred to as AMPT, is a synthetic compound belonging to the triazine family. Its unique structure includes various functional groups that confer significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of AMPT, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of AMPT is C₁₁H₁₇N₅O₂S. The compound features a triazine ring system with an amino group and a piperidinyl side chain, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 253.35 g/mol |
| CAS Number | 869067-49-2 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
AMPT's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological processes:
- Antimicrobial Activity : AMPT has shown potential in inhibiting bacterial enzymes, which could lead to its use as an antimicrobial agent.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting cell cycle arrest.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various triazine derivatives, AMPT demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that AMPT was effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has focused on the cytotoxic effects of AMPT on various cancer cell lines. In vitro studies revealed that AMPT exhibited dose-dependent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC₅₀) values were found to be comparable to established anticancer drugs.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 15.3 | |
| MCF-7 | 20.7 |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry assessed the antimicrobial effects of AMPT against resistant strains of Staphylococcus aureus. The results showed that AMPT not only inhibited bacterial growth but also reduced biofilm formation significantly.
- Case Study on Cancer Cell Lines : In a study conducted by Chahal et al., AMPT was tested against multiple cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
